molecular formula C13H19N B3041835 2-(2-Methylbenzyl)piperidine CAS No. 383128-20-9

2-(2-Methylbenzyl)piperidine

Cat. No.: B3041835
CAS No.: 383128-20-9
M. Wt: 189.3 g/mol
InChI Key: XYMRPJQJLRBRHZ-UHFFFAOYSA-N
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Description

2-(2-Methylbenzyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted with a 2-methylbenzyl group. This structure classifies it among substituted piperidine derivatives, which are recognized as key scaffolds in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules and pharmaceuticals . As a secondary amine, the piperidine nitrogen offers a site for potential salt formation or further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The 2-methylbenzyl moiety provides a lipophilic aromatic group that can influence the compound's binding affinity to various biological targets. Piperidine derivatives are extensively utilized in scientific research. They are common precursors and intermediates in the synthesis of potential therapeutic agents . Furthermore, the piperidine structure is a fundamental component in ligands designed for neurological targets, such as acetylcholinesterase (AChE) enzymes and various receptor systems in the brain . Researchers are investigating similar compounds for their potential role in neurodegenerative conditions. The mechanism of action for this compound is not yet fully characterized and is dependent on the specific research context. Analogous compounds have been shown to interact with enzyme active sites, such as acetylcholinesterase, potentially through hydrogen bonding and pi-stacking interactions with key amino acid residues . Other piperidine-based molecules act as receptor agonists or antagonists, particularly in the central nervous system . The specific biological activity of this compound is a subject for ongoing research. This product is labeled "For Research Use Only" (RUO) . It is strictly intended for laboratory research and analytical applications. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMRPJQJLRBRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For 2-(2-Methylbenzyl)piperidine, both ¹H NMR and ¹³C NMR provide definitive evidence for its structure.

In the ¹H NMR spectrum, specific chemical shifts (δ) correspond to the distinct types of protons in the molecule. The protons on the aromatic ring of the 2-methylbenzyl group typically appear as a multiplet in the downfield region, while the aliphatic protons of the piperidine (B6355638) ring and the methyl and benzyl (B1604629) groups resonate in the upfield region. A related compound, 1-(2-methylbenzyl)piperidine (B7883399), shows characteristic signals for the piperidine protons from approximately δ 1.44 to 2.45 ppm, a singlet for the methyl protons at δ 2.32 ppm, a singlet for the benzylic protons at δ 3.38 ppm, and multiplets for the aromatic protons between δ 7.08 and 7.21 ppm. rsc.org While the exact shifts for this compound may vary slightly due to the different substitution pattern, the general regions are comparable.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. For 1-(2-methylbenzyl)piperidine, characteristic peaks are observed for the methyl carbon, the various carbons of the piperidine ring, the benzylic carbon, and the aromatic carbons. rsc.org The spectrum of this compound is expected to show distinct signals for the methyl carbon, the five unique carbons of the piperidine ring, the benzylic methylene (B1212753) carbon, and the seven carbons of the 2-methylbenzyl aromatic system.

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for the 1-(2-methylbenzyl)piperidine Structure Data is for a structurally related isomer and serves as a reference.

Carbon EnvironmentChemical Shift (δ) in ppm
Methyl (CH₃)19.2
Piperidine (C3, C5)24.5
Piperidine (C4)26.1
Piperidine (C2, C6)54.7
Benzylic (CH₂)61.5
Aromatic (C-H)125.3, 126.6, 129.6, 130.0
Aromatic (Quaternary)137.1, 137.4
Source: Supporting Information, Soochow University. rsc.org

Utilization of Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

For this compound (molecular formula C₁₃H₁₉N), the expected molecular weight is approximately 189.30 g/mol . In an MS experiment, the compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 189 or m/z ≈ 190, respectively. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, confirming the elemental composition. For instance, a related N-substituted biphenyl (B1667301) derivative of 1-(2-methylbenzyl)piperidine showed a calculated [M+H]⁺ peak that was within 0.0004 m/z units of the experimentally found value, demonstrating the high accuracy of the technique. rsc.org

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. A common fragmentation pathway for benzyl compounds is the cleavage of the benzylic bond. This would lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a characteristic peak for benzyl-substituted molecules. mdpi.com Another potential fragmentation involves cleavage of the piperidine ring.

Table 2: Expected Mass Spectrometry Data for this compound

Ion TypeDescriptionExpected m/z
[M+H]⁺Protonated Molecular Ion~190
[M]⁺Molecular Ion~189
[C₇H₇]⁺Tropylium Ion Fragment~91
Source: Inferred from molecular structure and fragmentation patterns of related compounds. mdpi.com

Employment of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The presence of the piperidine ring is confirmed by C-H and N-H stretching vibrations. Aliphatic C-H stretching vibrations from the piperidine and methylbenzyl groups are typically observed in the 2850-3000 cm⁻¹ region. researchgate.net If the piperidine nitrogen is a secondary amine (N-H), a stretching band would appear in the region of 3300-3500 cm⁻¹, which is often broad. actascientific.com

The aromatic ring of the 2-methylbenzyl group gives rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands between 700 and 900 cm⁻¹. For a derivative of 1-(2-methylbenzyl)piperidine, characteristic IR peaks were noted at 2931, 1498, 1092, 831, and 785 cm⁻¹. rsc.org

Table 3: Key Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Benzyl Group~3000 - 3100
C-H Stretch (Aliphatic)Piperidine & Methyl Group~2850 - 3000
N-H StretchSecondary Amine (Piperidine)~3300 - 3500
C=C StretchAromatic Ring~1450 - 1600
C-N StretchPiperidine Ring~1000 - 1250
Source: General IR spectroscopy principles and data from related piperidine compounds. rsc.orgresearchgate.netactascientific.com

Computational Chemistry and in Silico Approaches in Compound Exploration

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 2-(2-Methylbenzyl)piperidine, docking studies have been crucial in elucidating their potential as therapeutic agents.

Research into a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase (hCA) inhibitors included a compound bearing a 2-methylbenzyl group. nih.gov Molecular docking of this derivative into the active sites of four hCA isoforms (I, II, IX, and XII) was performed to understand its binding mode. The presence of the 2-methylbenzyl group was found to slightly reduce the inhibitory activity against hCA XII compared to the unsubstituted benzyl (B1604629) analog. nih.gov

In another study, N-functionalized piperidine (B6355638) derivatives linked to a 1,2,3-triazole ring were synthesized and docked into the active site of the dopamine (B1211576) receptor D2 (DRD2). researchgate.net While this study focused on a 4-methylbenzyl derivative, the findings provide insights into how such substituted benzylpiperidine scaffolds can interact with the receptor. The docking studies predicted possible binding modes, highlighting the importance of the substituted benzyl moiety for receptor interaction. researchgate.net

These studies underscore the utility of molecular docking in predicting how modifications to the benzylpiperidine scaffold, such as the placement of a methyl group on the benzyl ring, can influence ligand-target interactions and biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time.

A study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors investigated the binding stability of a derivative containing a 2-methylbenzyl group within the active sites of hCA I and hCA II using molecular dynamics. nih.gov The simulations revealed that within the hCA II binding pocket, the most prevalent conformation of the compound with a 2-methylbenzyl group showed the carbonyl group linked to the piperidine ring forming a hydrogen bond with glutamine 92 (Q92). nih.gov This interaction was not as persistent in other analogs, suggesting that the 2-methylbenzyl substitution influences the conformational stability and interactions within the binding site.

Furthermore, MD simulations are often used to assess the stability of docked poses. For piperidine derivatives targeting the main protease of SARS-CoV-2, MD simulations were conducted to evaluate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complexes. nih.gov These simulations help confirm the stability of the interactions predicted by molecular docking. nih.gov

The conformational flexibility of the piperidine ring is a key feature that allows it to adapt to various binding sites. nih.gov MD simulations are essential for exploring this flexibility and understanding the dynamic nature of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds.

In the development of new multi-target ligands for Alzheimer's disease, QSAR predictions played a key role in the design of novel cholinesterase and monoamine oxidase dual inhibitors. researchgate.net Based on a lead compound and QSAR predictions, a new series of indole (B1671886) derivatives was designed, leading to the identification of N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a potent dual inhibitor. researchgate.net This demonstrates the predictive power of QSAR in guiding the design of complex molecules incorporating the this compound scaffold to achieve desired biological activities.

QSAR models are often built using data from a series of related compounds, such as piperidine derivatives, to establish a correlation between structural features and activity. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize them for synthesis and testing. clinmedkaz.org

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This approach can be either ligand-based or structure-based.

In the search for novel inhibitors of various therapeutic targets, virtual screening of large compound databases is a common starting point. nih.gov While no specific virtual screening studies highlighting this compound as a hit have been identified in the provided results, piperidine derivatives are frequently found in screening libraries and identified as potential ligands. chemdiv.com

For instance, virtual screening has been successfully used to identify piperidine-containing compounds as potential inhibitors of the SARS-CoV-2 main protease and as ligands for the PD-1/PD-L1 pathway. nih.govnih.gov The process often involves filtering large databases based on physicochemical properties and then using molecular docking to rank the remaining compounds. frontiersin.org The identification of piperidine derivatives through these methods highlights the importance of this scaffold in drug discovery.

Prediction of Pharmacokinetic Profiles Relevant to In Vitro and Ex Vivo Studies

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. sciensage.info These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For piperidine derivatives, various in silico tools can be used to predict their ADMET properties. For example, the SwissADME web tool can predict a range of properties including lipophilicity, water solubility, and potential for blood-brain barrier penetration. nih.gov A study on a newly synthesized piperidine derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, utilized such tools to evaluate its drug-likeness and ADMET profile. nih.gov

In another study, the ADMET profiles of small molecules with antituberculosis properties, including a complex piperidine derivative, were evaluated using in silico methods. nih.govbiorxiv.org These analyses help to filter out compounds that are likely to have poor pharmacokinetic properties or toxicity issues. nih.govbiorxiv.org While specific ADMET predictions for this compound were not found, the general principles and tools are applicable to this compound.

Table of Predicted Physicochemical and ADMET Properties for Piperidine Derivatives

PropertyPredicted Value/ClassificationIn Silico Tool/MethodReference
Lipophilicity (logP)-0.4 to 5.6 (for drug-like compounds)Ghose Filter biorxiv.org
Molecular Weight160 to 480 (for drug-like compounds)Ghose Filter biorxiv.org
Drug-likenessFollows Lipinski's Rule of FiveSwissADME nih.gov
Blood-Brain Barrier PermeationVaries (Yes/No)SwissADME sciensage.info
CYP InhibitionPredicted for various isoformsIn silico models researchgate.net

Structure Activity Relationship Sar Elucidation of Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Stereochemistry on Biological Activity

The piperidine ring in 2-benzylpiperidine (B184556) derivatives contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). This stereochemistry is a critical determinant of biological activity, as biological targets like receptors and enzymes are themselves chiral and often exhibit a preference for one enantiomer over the other.

Influence of Substitutions on the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for chemical modification, as its basicity (pKa) and the steric bulk of its substituent can profoundly influence target interaction and pharmacokinetic properties. Altering the group attached to this nitrogen can change the molecule's ability to form crucial interactions, such as hydrogen bonds or salt bridges, with amino acid residues in a protein target. acs.org

Studies on various N-substituted piperidine derivatives have provided clear SAR insights:

N-Alkylation: Adding or modifying alkyl groups on the piperidine nitrogen can alter binding affinity. In some series of monoamine transporter inhibitors, further alkylation of the nitrogen atom was found to reduce activity. nih.govacs.org

N-Benzylation: The presence of an N-benzyl group is a common feature in many active piperidine compounds, including the well-known acetylcholinesterase inhibitor, Donepezil (B133215). researchgate.net The substituents on this benzyl (B1604629) group are also a critical area for SAR, as discussed in the next section.

Acyl and Other Groups: Introducing groups like N-acetyl or morpholino substituents can dramatically impact potency and selectivity. In one series of acetylcholinesterase inhibitors, an N-acetyl derivative displayed an IC₅₀ of 3 nM and a morpholino derivative showed an IC₅₀ of 0.8 nM, along with outstanding selectivity over butyrylcholinesterase. nih.gov

These findings underscore the importance of the piperidine nitrogen as a versatile handle for tuning the pharmacological profile of 2-benzylpiperidine derivatives.

Role of Substitutions on the Benzyl Moiety and Aromatic Rings

The benzyl group of 2-(2-Methylbenzyl)piperidine and its analogs provides a large surface for interaction with biological targets, and substitutions on this aromatic ring can fine-tune these interactions. The position, size, and electronic properties (electron-donating or electron-withdrawing) of substituents can dramatically alter binding affinity and selectivity.

For the specific case of This compound , the methyl group is in the ortho position of the benzyl ring. Research on related structures provides context for this substitution pattern:

Position Isomerism: In a series of benzylpiperidine-linked benzimidazolinones developed as cholinesterase inhibitors, methyl substitution at the ortho- or meta-position of the benzyl ring resulted in activity comparable to the unsubstituted analog. nih.gov However, a para-methyl substitution led to a decrease in inhibitory activity. nih.gov This suggests that steric bulk at the para-position may be detrimental to binding, while the ortho-position, as seen in this compound, is more tolerated.

Electronic Effects: Studies on inhibitors of the dopamine (B1211576) transporter (DAT) have shown that electron-withdrawing groups on the N-benzyl moiety are often beneficial for binding affinity. ebi.ac.uk For example, compounds with fluoro or nitro groups were among the most potent and selective for DAT. acs.org Conversely, a methoxy (B1213986) group, which is electron-donating, sometimes leads to reduced activity. nih.gov

Halogenation: The introduction of halogens is a common strategy. In one series, chloro-substituted compounds showed activity where the meta-substituted analog was more potent than the para-substituted one. nih.gov

These results indicate that the electronic nature and placement of substituents on the benzyl ring are critical for optimizing biological activity. The ortho-methyl group of this compound likely influences the molecule's conformation and steric profile, which in turn affects its fit within the target's binding site.

Table 1: Impact of Benzyl Ring Substitution on Cholinesterase Inhibition

Data synthesized from research findings on cholinesterase inhibitors. nih.gov

Bioisosteric Replacements and Their Effects on Target Interaction

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. ajptr.com This technique has been applied to piperidine derivatives to explore new chemical space and optimize interactions.

Examples of bioisosteric replacements in related structures include:

Ring Replacements: In some ligand series, replacing a piperidine ring with a piperazine (B1678402) ring can significantly alter selectivity. For instance, in a study of histamine (B1213489) H3 and sigma-1 receptor ligands, replacing a piperidine with a piperazine shifted the compound's activity profile, highlighting the piperidine moiety as a key element for dual activity in that context. ugr.es

Aromatic Ring Replacements: The phenyl ring of the benzyl group can be replaced with other aromatic systems. The bioisosteric replacement of a phenyl ring with a thiophene (B33073) ring was well-tolerated in a series of dopamine transporter inhibitors, producing the most potent compound in that series. acs.org

Linker Atom Replacements: The atoms connecting different parts of the molecule can also be swapped. In one study, a benzisoxazole heterocycle was found to be a suitable bioisosteric replacement for a benzoyl group in a class of N-benzylpiperidine inhibitors. nih.gov The replacement of an ether oxygen atom with a nitrogen atom has also been explored, finding that in many cases the atoms are exchangeable in terms of maintaining activity at the dopamine transporter. nih.govacs.org

These examples demonstrate that thoughtful bioisosteric replacements can lead to improved compounds by modifying properties like hydrogen bonding capacity, lipophilicity, and metabolic stability while retaining the essential binding geometry.

Pharmacophore Modeling and Rational Design for Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. This model serves as a blueprint for designing new molecules or for searching databases to find novel hits. pusan.ac.kr

For piperidine-based ligands, pharmacophore models have been instrumental in lead optimization. nih.gov

Model Generation: A pharmacophore model can be generated based on a set of known active molecules or from the crystal structure of a ligand-protein complex. For example, a five-point pharmacophore model was proposed for a series of cholinesterase inhibitors based on conformational analysis of lead compounds. researchgate.net

Rational Design: Once a pharmacophore is established, it guides the rational design of new analogs. Researchers have used this approach to modify the N-benzylpiperidine scaffold of donepezil to create new dual inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov In other work, pharmacophore models derived from known inhibitors were used to screen compound libraries, leading to the identification of novel hits which were then optimized to improve activity. researchgate.net

Molecular docking and molecular dynamics simulations are often used in conjunction with pharmacophore modeling. These methods predict how a designed molecule will bind within the active site of a target protein, revealing key interactions. For instance, docking studies of a benzylpiperidine derivative showed that the benzyl ring interacted with Trp86 in the active site of acetylcholinesterase via a π-π stacking interaction, while a benzimidazole (B57391) ring interacted with other aromatic residues like Trp286 and Tyr341. nih.gov This detailed understanding of binding modes allows for the targeted modification of lead compounds to enhance their potency and selectivity.

Table 2: List of Mentioned Chemical Compounds

Mechanistic Investigations of Non Clinical Biological Activity

Ligand-Receptor Binding and Allosteric Modulation Mechanisms

The interaction of 2-(2-Methylbenzyl)piperidine and its derivatives with various receptors has been a subject of significant research, particularly focusing on their potential as selective modulators of receptor function. These investigations have sought to characterize their binding affinities, determine their selectivity for receptor subtypes, and elucidate the nature of their interactions, whether at the primary (orthosteric) binding site or at a secondary (allosteric) site.

Characterization of Specific Receptor Subtype Selectivity

Research into piperidine (B6355638) derivatives has revealed a capacity for high receptor subtype selectivity, which is a crucial attribute for the development of targeted therapeutics. The substitution pattern on the piperidine ring and the nature of the appended chemical groups are key determinants of this selectivity.

For instance, certain N-substituted piperidine derivatives have been identified as potent and selective antagonists for the NR1/2B subtype of the N-methyl-d-aspartate (NMDA) receptor. acs.org The introduction of a 4-methylbenzyl group, in conjunction with other structural modifications, contributed to a significant increase in potency and selectivity. acs.org Specifically, the compound 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine demonstrated an optimal pharmacological profile with high affinity for the NR1/2B receptor subtype. acs.org

In the realm of muscarinic acetylcholine (B1216132) receptors (mAChRs), derivatives of this compound have been explored for their selective actions. A class of allosteric agonists, including compounds structurally related to this compound, has shown high selectivity for the M1 mAChR subtype, with no detectable agonist activity at M2-M5 subtypes. nih.gov This selectivity is attributed to their interaction with allosteric sites, which are less conserved across receptor subtypes compared to the highly conserved orthosteric acetylcholine binding site. nih.govmdpi.com For example, the compound AC-42, which contains a 2-methylphenyl group, is a known selective M1 receptor agonist. nih.govresearchgate.net

Furthermore, studies on dopamine (B1211576) receptors have indicated that benzyloxy piperidine derivatives can be designed to be selective for the D4 receptor subtype over other dopamine receptors (D1-3,5). chemrxiv.org While a derivative with a 2-methylbenzyl group showed a slight decrease in activity compared to other analogues, it still maintained selectivity. chemrxiv.org The structural features of these piperidine compounds, including the presence and position of methyl groups on the benzyl (B1604629) ring, play a critical role in determining their binding affinity and selectivity profile. chemrxiv.orgvulcanchem.com

The table below summarizes the receptor subtype selectivity of some piperidine derivatives.

Compound ClassTarget ReceptorObserved SelectivityReference
N-substituted piperidinesNMDA ReceptorSelective for NR1/2B subtype acs.org
Allosteric AgonistsMuscarinic Acetylcholine ReceptorsSelective for M1 subtype over M2-M5 nih.gov
Benzyloxy piperidinesDopamine ReceptorsSelective for D4 subtype over D1-3,5 chemrxiv.org

Elucidation of Allosteric vs. Orthosteric Binding Modes

A significant focus of research on this compound analogues has been to distinguish between allosteric and orthosteric binding mechanisms. nih.gov An allosteric modulator binds to a site on the receptor that is topographically distinct from the primary, or orthosteric, binding site for the endogenous ligand. mdpi.comannualreviews.org This interaction can modulate the receptor's response to the orthosteric ligand, either positively or negatively, or in some cases, activate the receptor directly (allosteric agonism). mdpi.comannualreviews.org

The compound AC-42, which incorporates a 2-methylphenyl group, serves as a key example of an allosteric agonist. nih.govresearchgate.net Studies have provided direct pharmacological evidence that AC-42 activates the M1 muscarinic receptor through an allosteric mechanism. nih.gov This was demonstrated by the fact that while antagonists like atropine (B194438) could inhibit AC-42's activity, the interaction did not follow the typical competitive kinetics expected for an orthosteric ligand, as shown by Schild regression analysis. nih.gov Furthermore, AC-42 was found to retard the dissociation of the orthosteric radioligand [3H]N-methylscopolamine, a hallmark of allosteric interaction. nih.gov

In contrast to orthosteric agonists which often cause receptor internalization and down-regulation upon prolonged exposure, the allosteric agonist AC-42 did not significantly alter the cell-surface or total cellular expression of M1 mACh receptors. nih.gov This suggests that the conformational changes induced by allosteric agonists may differ from those induced by orthosteric agonists, leading to distinct downstream cellular responses. nih.gov

The development of bitopic ligands, which are designed to simultaneously interact with both the orthosteric and an allosteric site, represents a further evolution of this concept. annualreviews.org This approach aims to create ligands with enhanced affinity and selectivity. annualreviews.org The understanding of how molecules like those related to this compound bind to allosteric sites is crucial for the rational design of such novel therapeutics. annualreviews.org

The following table outlines the key differences observed between allosteric and orthosteric agonists based on studies of related piperidine compounds.

FeatureOrthosteric AgonistsAllosteric Agonists (e.g., AC-42)Reference
Binding Site Primary (endogenous ligand site)Secondary (topographically distinct) mdpi.comnih.gov
Receptor Regulation Cause significant receptor internalization and down-regulationResistant to internalization and down-regulation nih.gov
Interaction with Antagonists Typically competitiveNon-competitive (allosteric) nih.gov
Effect on Radioligand Dissociation Competitive displacementRetards dissociation nih.gov

Enzyme Inhibition and Activation Mechanisms

The piperidine scaffold is a common structural motif in many enzyme inhibitors. clinmedkaz.orgnih.gov Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a property that is largely dependent on their specific chemical structure.

Research has shown that piperidine derivatives can act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE). researchgate.net For example, a dual inhibitor of cholinesterase and monoamine oxidase (MAO), N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, has been identified. clinmedkaz.org The inhibitory activity of such compounds is often assessed using methods like the Ellman's assay for cholinesterases and fluorescence-based assays for MAO. researchgate.net

The benzoylpiperidine fragment, which is structurally related to this compound, is considered a privileged structure in medicinal chemistry and is found in inhibitors of various enzymes. mdpi.com For instance, certain benzoylpiperidine derivatives have shown inhibitory activity against monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. mdpi.com The substitution pattern on the benzoyl and piperidine rings is critical for the potency and selectivity of these inhibitors. mdpi.com

Furthermore, piperidine-based compounds have been explored as inhibitors of other enzymes, including stearoyl-CoA desaturase-1 and tyrosinase. clinmedkaz.org The mechanism of inhibition typically involves the binding of the piperidine derivative to the active site of the enzyme, thereby blocking the access of the natural substrate. The 4-methylbenzyl group, as seen in some analogues, can enhance lipophilicity and influence interactions with aromatic residues within the enzyme's binding pocket.

Neurotransmitter Transporter Interaction Mechanisms

Piperidine derivatives are known to interact with neurotransmitter transporters, which are crucial for regulating the concentration of neurotransmitters in the synaptic cleft. researchgate.netnih.gov These transporters, which belong to the Solute Carrier 6 (SLC6) family, are targets for many therapeutic drugs. researchgate.netnih.gov

The interaction of this compound analogues with these transporters can lead to the inhibition of neurotransmitter reuptake, thereby prolonging the action of the neurotransmitter in the synapse. nih.gov For example, the vesicular monoamine transporter 2 (VMAT2) is a key target for compounds structurally related to lobeline (B1674988), which also contains a piperidine ring. nih.gov These compounds can inhibit the uptake of monoamines like dopamine into synaptic vesicles. nih.gov Some psychostimulants interact with VMAT2 to promote the release of dopamine from these vesicles. nih.gov

Research into lobeline analogues aims to improve their selectivity and affinity for VMAT2 over other neurotransmitter transporters. nih.gov The structural modifications of the piperidine and its substituents are critical for achieving this selectivity. nih.gov

The table below provides an overview of the interaction of piperidine derivatives with neurotransmitter transporters.

TransporterInteracting Compound ClassMechanism of ActionReference
Vesicular Monoamine Transporter 2 (VMAT2)Lobeline analogues (contain piperidine ring)Inhibition of monoamine uptake into synaptic vesicles nih.gov
Serotonin Transporter (SERT)3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesHigh-affinity ligands clinmedkaz.org
Dopamine Transporter (DAT)BTCP analoguesInhibition of trypanothione (B104310) reductase clinmedkaz.org

Cellular Pathway Modulation in In Vitro Biological Systems

The interaction of this compound derivatives with receptors, enzymes, and transporters can trigger a cascade of events that modulate various cellular pathways in in vitro systems.

For instance, the activation of the M1 muscarinic receptor by allosteric agonists can lead to the potentiation of currents through the N-methyl-d-aspartate (NMDA) subtype of glutamate (B1630785) receptors. nih.gov This modulation of ion channel activity is a well-established physiological effect of M1 receptor activation in the central nervous system. nih.gov

In the context of cancer research, certain benzoylpiperidine derivatives have been shown to inhibit the cell growth of human breast, ovarian, and colorectal cancer cells. mdpi.com This antiproliferative activity is linked to the inhibition of enzymes like monoacylglycerol lipase (MAGL). mdpi.com

Furthermore, studies using in vitro cell-based assays, such as reporter gene assays, have been employed to confirm the cellular binding and activity of piperidine derivatives. nih.gov For example, a GAL4-RORγ reporter assay has been used to demonstrate that certain compounds can act as inverse agonists, decreasing the affinity of the receptor for its DNA binding site. nih.gov Cell viability assays, like the MTT assay, are also used to assess the cytotoxic profiles of these compounds. nih.gov

The ability of these compounds to permeate cell membranes is another critical factor influencing their in vitro activity. nih.gov Caco-2 permeability assays are often used to evaluate the potential for oral absorption and active efflux of these molecules. nih.gov The physicochemical properties of the compounds, which are influenced by moieties like the 2-methylbenzyl group, play a significant role in their cellular activity.

The following table lists some of the cellular pathways modulated by piperidine derivatives in in vitro studies.

Cellular Pathway/ProcessModulating Compound ClassIn Vitro SystemObserved EffectReference
Ion Channel ActivityM1 Muscarinic Allosteric AgonistsCNS preparationsPotentiation of NMDAR current nih.gov
Cell Growth/ProliferationBenzoylpiperidine derivativesHuman cancer cell linesInhibition of cell growth mdpi.com
Gene ExpressionRORγ inverse agonistsHuman GAL4-RORγ reporter assayDecreased receptor-DNA binding nih.gov
Cell ViabilityPD-1/PD-L1 inhibitorsCell linesCytotoxicity nih.gov

Exploration of Non Clinical Biological Activities and Research Applications

Investigations of Anticonvulsant Activity in Preclinical Models

Derivatives of piperidine (B6355638) have been a focus of anticonvulsant research. While direct studies on 2-(2-Methylbenzyl)piperidine's anticonvulsant properties are not extensively detailed in the provided results, related structures have shown activity in preclinical models. For instance, modifying the N-benzylpiperidine structure has been a strategy in developing compounds with anticonvulsant potential. One study on 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, a related but more complex molecule, demonstrated anticonvulsant activity in a mouse maximal electroshock (MES) assay, which is used to gauge central bioavailability. acs.org Specifically, a p-methyl substitution on the benzyl (B1604629) ring of a parent compound led to a threefold increase in MES activity. acs.org Other research has identified various piperidine derivatives with potent anticonvulsant effects in both MES and pentylenetetrazole (PTZ) induced seizure models. nih.govnih.govmedipol.edu.tr These studies highlight the potential of the piperidine scaffold in the development of new anticonvulsant agents. nih.govnih.gov

Cholinesterase and Monoamine Oxidase Inhibition Studies

The potential of this compound derivatives as inhibitors of cholinesterases (ChE) and monoamine oxidases (MAO) has been explored, primarily in the context of developing multi-target-directed ligands for Alzheimer's disease.

One area of research involves hybrid molecules that combine the N-benzylpiperidine moiety of the Alzheimer's drug donepezil (B133215) with other pharmacophores. nih.govresearchgate.netrsc.org For example, a compound, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a dual inhibitor of both cholinesterase and monoamine oxidase. researchgate.net In another study, a series of donepezil-pyridyl hybrids were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and MAO. nih.gov Some of these hybrids showed potent and selective inhibition of either AChE or MAO-A/B. nih.gov

The structural features of these molecules, such as the substitution pattern on the benzyl ring, have been shown to influence their inhibitory potency and selectivity. nih.gov For instance, the presence of a propargylamine (B41283) moiety is considered essential for MAO-B inhibitory activity. nih.gov

Dopamine (B1211576) Receptor Antagonism and Agonism Studies

The this compound scaffold has been investigated for its interaction with dopamine receptors, which are G protein-coupled receptors involved in various neurological processes. wikipedia.org Research has focused on developing selective ligands for different dopamine receptor subtypes (D1-like and D2-like families). wikipedia.orgnih.govsigmaaldrich.com

In one study, a series of benzyloxy piperidine derivatives were synthesized and evaluated as dopamine D4 receptor antagonists. nih.gov The 2-methylbenzyl derivative (8f) was found to be active, although it showed a slight loss of activity compared to other substitutions. nih.gov The study also highlighted that the (S)-enantiomer is typically the more active form. nih.gov

Dopamine agonists are compounds that activate dopamine receptors and are used in the treatment of Parkinson's disease, among other conditions. wikipedia.org Conversely, dopamine receptor antagonists block these receptors. sigmaaldrich.com The development of subtype-selective dopamine receptor ligands is an active area of research to achieve more targeted therapeutic effects with fewer side effects. sigmaaldrich.com

Histamine (B1213489) Receptor Ligand Development and Profiling

The piperidine core is a common structural motif in the development of ligands for histamine receptors, particularly the H3 receptor (H3R). nih.govnih.gov H3R antagonists are of interest for their potential to modulate various neurotransmitter systems. nih.gov

Research has focused on designing multi-target ligands that combine H3R antagonism with other activities, such as cholinesterase inhibition. nih.gov In the development of these ligands, the N-benzylpiperidine moiety has been incorporated, and modifications to this part of the molecule can influence affinity and selectivity. nih.gov For example, in a series of 4-oxypiperidines, a compound with a benzyl group at the piperidine nitrogen showed high affinity for the H3R. nih.gov

Molecular modeling studies have helped to understand the interactions between these piperidine-based ligands and the histamine H3 receptor, with the protonated piperidine nitrogen forming key interactions within the receptor's binding site. nih.gov

Heat Shock Protein 70 (HSP70) Inhibitor Research

Heat Shock Protein 70 (Hsp70) has emerged as a potential drug target, and inhibitors of this molecular chaperone are being investigated. escholarship.orgmedchemexpress.comnih.govgoogle.com While direct research on this compound as an Hsp70 inhibitor is not explicitly detailed, the broader class of piperidine-containing compounds has been explored in this context.

Hsp70 inhibitors can act through various mechanisms, including allosteric inhibition. escholarship.orggoogle.com Some inhibitors have been designed to bind to a novel allosteric pocket in the N-terminal domain of the protein. nih.gov The development of such inhibitors is a significant area of research in oncology. medchemexpress.comnih.gov

Farnesyltransferase (FTase) Inhibition Investigations

Farnesyltransferase (FTase) is an enzyme that plays a crucial role in post-translational modification of proteins, including the Ras protein superfamily. acs.orgnih.govresearchgate.net Inhibition of FTase is a therapeutic strategy being explored for cancer and other diseases. acs.orggoogle.comgoogle.com

A novel series of piperidine derivatives were discovered as potent FTase inhibitors. acs.org The initial hit compound, a piperidine derivative, had moderate FTase inhibitory activity. acs.org Through structural modifications, including changing the piperidine-2-one core to a piperidine core, a significant increase in potency was achieved. acs.org The (+)-enantiomers of these compounds were found to be the more potent inhibitors. acs.org Kinetic analysis revealed that this class of compounds inhibits FTase in a competitive manner with respect to the Ras protein substrate. acs.org

Antiparasitic Activity Assessments (e.g., Trypanosoma cruzi)

The potential of piperidine derivatives as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, has been investigated. nih.govnih.govdndi.orgmdpi.comms-editions.cl

A screening of a chemical library identified a 4-azaindole-2-piperidine compound with moderate activity against intracellular T. cruzi amastigotes. dndi.org Although medicinal chemistry efforts to optimize this hit did not lead to a clinical candidate, the research provided valuable structure-activity relationship (SAR) information for future drug discovery efforts in this area. dndi.org Other studies have also explored piperidine-containing structures for their anti-trypanosomal activity, highlighting the ongoing search for new and effective treatments for Chagas disease. nih.govmdpi.com

Broader Biological Modulator Potential of this compound in In Vitro Contexts

While the primary research focus for many piperidine derivatives has been on their effects on the central nervous system, the broader biological potential of these compounds, including for the specific molecule this compound, remains an area of limited exploration. The piperidine scaffold is a common feature in a vast number of biologically active compounds, and its derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. encyclopedia.pubajchem-a.com

Anti-inflammatory Potential

The anti-inflammatory potential of various piperidine derivatives has been noted in the scientific literature. ajchem-a.com For instance, the hybridization of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) with a phthalimide (B116566) group has been explored to create compounds that inhibit both cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. mdpi.com Other complex hybrid molecules incorporating a piperidine or N-benzylpiperidine moiety have been investigated for their potential to modulate inflammatory pathways, often in the context of multifactorial diseases like Alzheimer's, where neuroinflammation plays a significant role. exonpublications.com

However, dedicated in vitro studies measuring the direct inhibitory effects of this compound on key inflammatory enzymes such as COX-1 and COX-2, or its ability to reduce the production of inflammatory cytokines in cell-based assays, are not readily found in the current body of scientific literature. Without such specific experimental data, the anti-inflammatory potential of this particular compound remains speculative.

Antimicrobial Activity

The piperidine nucleus is a structural component of many compounds that have been screened for antimicrobial activity. biomedpharmajournal.orgactascientific.com Research has shown that certain synthetic piperidine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. actascientific.comnih.gov For example, some 3-alkylidene-2-indolone derivatives have demonstrated moderate to high antibacterial and antifungal activities. mdpi.com Similarly, various other complex heterocyclic compounds containing a piperidine ring have been synthesized and evaluated, showing a range of antimicrobial efficacy. biomedpharmajournal.orgactascientific.com

Despite the general antimicrobial interest in piperidine-based structures, specific data on the in vitro antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial or fungal strains, are not available in published research. The antimicrobial efficacy of such compounds is highly structure-dependent, and the activity of one derivative cannot be directly extrapolated to another.

Data on Biological Activity

The following tables are placeholders to illustrate how data would be presented if available from research studies. Currently, there is no specific published data for this compound to populate them.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay Type Target Result (e.g., IC₅₀)
COX-1 Inhibition Enzyme Activity Data Not Available
COX-2 Inhibition Enzyme Activity Data Not Available
Cytokine Release (e.g., TNF-α, IL-6) Cell-based Assay Data Not Available

IC₅₀: Half-maximal inhibitory concentration

Table 2: In Vitro Antimicrobial Activity of this compound

Microorganism Strain Result (e.g., MIC in µg/mL)
Staphylococcus aureus (e.g., ATCC 29213) Data Not Available
Escherichia coli (e.g., ATCC 25922) Data Not Available
Candida albicans (e.g., ATCC 90028) Data Not Available

MIC: Minimum Inhibitory Concentration

Future Directions and Advanced Research Perspectives

The exploration of 2-(2-Methylbenzyl)piperidine and its derivatives continues to be a fertile ground for research, with future efforts aimed at refining its therapeutic potential and broadening its applications. The following sections outline key areas of advanced research that are poised to shape the future development of this important chemical scaffold.

Q & A

Q. How can the synthesis of 2-(2-Methylbenzyl)piperidine be optimized for higher yield and purity?

Methodological Answer: Optimization involves selecting appropriate reagents, solvents, and reaction conditions. For example:

  • Reagents : Use sodium borohydride (NaBH₄) for selective reductions or halogenating agents (e.g., Cl₂) for substitutions .
  • Solvents : Dichloromethane (DCM) or methanol are preferred for their compatibility with piperidine derivatives .
  • Temperature : Reflux conditions (~60–80°C) improve reaction efficiency .
  • Purification : Column chromatography with silica gel or recrystallization enhances purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substituent positions. For example:
    • Piperidine ring protons: δ 1.4–2.8 ppm (multiplet) .
    • Aromatic protons (methylbenzyl): δ 6.8–7.4 ppm .
  • IR : Stretching vibrations for C-N (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 203 for C₁₃H₁₇N) confirm molecular weight .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

  • Substituent Variation : Introduce functional groups (e.g., hydroxyl, halogens) at the benzyl or piperidine positions .
  • Biological Assays : Test modified compounds for target activity (e.g., NMDA receptor antagonism via electrophysiological recordings in Xenopus oocytes) .
  • Data Analysis : Correlate structural changes with IC₅₀ values (e.g., hydroxylation increased potency 25-fold in a related compound) .

Q. What in vivo models are suitable for pharmacokinetic evaluation of this compound?

Methodological Answer:

  • Maximal Electroshock (MES) Assay : Assess anticonvulsant activity in mice (e.g., ED₅₀ = 0.7 mg/kg for a related NMDA antagonist) .
  • Metabolic Stability : Use liver microsomes to measure half-life (t₁/₂) and cytochrome P450 interactions .
  • Toxicity Screening : Evaluate acute toxicity (oral, dermal, inhalation) per OECD guidelines .

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with receptors (e.g., NMDA NR1/2B subunit) .
  • QSAR Modeling : Relate molecular descriptors (e.g., logP, polar surface area) to activity data .
  • Pharmacophore Mapping : Identify critical binding features (e.g., piperidine nitrogen, aromatic π-π stacking) .

Q. What strategies mitigate toxicity risks during preclinical studies?

Methodological Answer:

  • In Vitro Screening : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays .
  • AlphaScreen™ Binding Assays : Detect off-target interactions (e.g., α₁-adrenergic receptors) .
  • Environmental Safety : Evaluate soil mobility and bioaccumulation potential per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.